molecular formula C8H7ClF2O B2478599 [2-Chloro-5-(difluoromethyl)phenyl]methanol CAS No. 1783526-22-6

[2-Chloro-5-(difluoromethyl)phenyl]methanol

Cat. No. B2478599
CAS RN: 1783526-22-6
M. Wt: 192.59
InChI Key: LRXRMYNSCKNMJQ-UHFFFAOYSA-N
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Description

“[2-Chloro-5-(difluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 .


Synthesis Analysis

The synthesis of this compound might involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “[2-Chloro-5-(difluoromethyl)phenyl]methanol” consists of a phenyl ring substituted with a chloro group at the 2nd position and a difluoromethyl group at the 5th position . The InChI code for this compound is 1S/C8H7ClF2O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8,12H,4H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to difluoromethylation processes . These processes involve the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . Various methods such as electrophilic, nucleophilic, radical, and cross-coupling have been used to construct C(sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

“[2-Chloro-5-(difluoromethyl)phenyl]methanol” is a powder at room temperature . It has a predicted boiling point of 266.3±35.0 °C and a predicted density of 1.345±0.06 g/cm3 . The pKa of this compound is predicted to be 13.79±0.10 .

Scientific Research Applications

Fluorous Phase Soluble Palladium Nanoparticles as Recoverable Catalysts

"[2-Chloro-5-(difluoromethyl)phenyl]methanol" derivatives have been investigated for their role in stabilizing palladium(0) nanoparticles. These nanoparticles, stabilized by fluorous phase ligands, are soluble in perfluorinated solvents and serve as efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This application demonstrates the compound's utility in facilitating green chemistry approaches by enabling the recovery and reuse of catalysts in organic syntheses (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Methanol in Lipid Dynamics

Studies on methanol, a common solvent used in studying transmembrane proteins and peptides, have shown that it significantly impacts lipid dynamics. Methanol accelerates the flip-flop and transfer kinetics of lipids in biological membranes, highlighting its role in altering membrane properties and influencing the structure-function relationship associated with bilayer composition. This research underscores the importance of solvent effects in biomembrane studies and the potential implications for cellular functions and protein reconstitution (Nguyen et al., 2019).

Synthesis and Reactivity in Organic Chemistry

The compound's derivatives have been utilized in the synthesis of complex organic molecules, demonstrating advantages such as milder reaction conditions, higher yields, and better selectivity compared to traditional methods. For instance, (6-Amino-2-chloro-3-fluorophenyl)methanol was prepared through palladium-catalyzed C-H halogenation reactions, showcasing the compound's utility in enabling high chemical diversity and practicality in organic synthesis (Sun, Sun, & Rao, 2014).

Safety and Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions in the research and application of this compound could be related to the advances in difluoromethylation processes . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

[2-chloro-5-(difluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRMYNSCKNMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-5-(difluoromethyl)phenyl]methanol

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